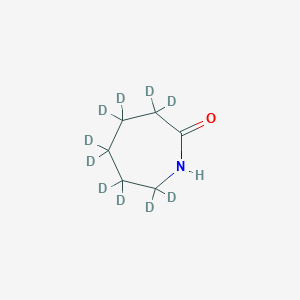
分散蓝 106
描述
Disperse Blue 106 is a synthetic dye primarily used in the textile industry to color synthetic fibers such as polyester, nylon, and acrylic. It is known for producing dark colors like blue, brown, black, purple, and some greens. This dye is also associated with textile dermatitis, a type of allergic reaction that occurs in some individuals upon contact with fabrics dyed with Disperse Blue 106 .
科学研究应用
Disperse Blue 106 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of azo dyes in different chemical environments.
Biology: Investigated for its effects on biological systems, particularly in studies related to allergenic responses.
Medicine: Used in allergenic testing to identify textile dermatitis in patients.
Industry: Widely used in the textile industry for dyeing synthetic fibers. .
作用机制
Target of Action
Disperse Blue 106 is primarily used as a dye in textiles and fabrics, including polyester fiber, yarn, cotton, linen, wool, nylon, and acrylic . It is used to produce dark colors such as brown, black, purple, and some greens . The primary targets of Disperse Blue 106 are therefore these textile materials.
Result of Action
The primary result of the action of Disperse Blue 106 is the coloring of textile materials . It is also known that some individuals may develop a contact allergy to disperse blue 106 . This can lead to allergic symptoms such as a rash when they come into contact with textiles dyed with Disperse Blue 106 .
Action Environment
The action of Disperse Blue 106 as a dye is influenced by various environmental factors. For instance, the dyeing process typically involves the use of heat and solvents, which can affect the efficacy of the dye. Additionally, the stability of the dye can be affected by exposure to light and washing. It’s also worth noting that Disperse Blue 106, like other disperse dyes, is only slightly soluble in water , which can influence its dyeing action and environmental impact.
生化分析
Biochemical Properties
It is known that the dye has a molecular formula of C14H17N5O3S and an average mass of 335.382 Da
Cellular Effects
It is known that Disperse Blue 106 is used in allergenic testing , suggesting that it may interact with immune cells and potentially trigger an immune response
Molecular Mechanism
It is known that the dye has a complex structure that includes a nitro group and an azo group , which may interact with biomolecules in specific ways
Temporal Effects in Laboratory Settings
It is known that the dye has a high solubility in certain non-aqueous media, which can lead to low dyeing uptake
准备方法
Synthetic Routes and Reaction Conditions: Disperse Blue 106 is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of 2-amino-4-nitrophenol followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions typically include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods: In industrial settings, the production of Disperse Blue 106 involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The dye is then isolated through filtration, washed to remove impurities, and dried to obtain the final product. The use of non-aqueous media systems, such as decamethylcyclopentasiloxane (D5), has been explored to improve dyeing performance and reduce environmental impact .
化学反应分析
Types of Reactions: Disperse Blue 106 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Aromatic amines and other reduced compounds.
Substitution Products: Derivatives with substituted functional groups on the aromatic rings.
相似化合物的比较
Disperse Blue 124: Another widely used disperse dye with similar applications and allergenic properties.
Disperse Blue 1: Known for its use in dyeing synthetic fibers and its potential to cause allergic reactions.
Disperse Blue 3: Used in textile dyeing with similar chemical properties and applications
Uniqueness of Disperse Blue 106: Disperse Blue 106 is unique due to its specific molecular structure, which includes an azo bond and aromatic rings with nitro and hydroxyethyl groups. This structure contributes to its distinct dyeing properties and its higher prevalence of causing textile dermatitis compared to other disperse dyes .
属性
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHYHADQHHUIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864324 | |
| Record name | C.I. Disperse Blue 106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68516-81-4, 12223-01-7 | |
| Record name | Disperse Blue 106 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 111935 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Blue 106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLUE 106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C48O4QYD6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)




![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)








